molecular formula C27H33N2+ B107245 Brilliant Green cation CAS No. 18198-35-1

Brilliant Green cation

Cat. No.: B107245
CAS No.: 18198-35-1
M. Wt: 385.6 g/mol
InChI Key: HXCILVUBKWANLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brilliant green cation, also known as ethanaminium, is a derivative of the triarylmethane dye family. It is widely recognized for its vibrant green color and has been used historically as a dye for silk and wool. Additionally, due to its inhibitory actions against Gram-positive microorganisms, it is commonly found in antiseptic products such as solutions and swabs used to prevent infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brilliant green cation is synthesized through the condensation of benzaldehyde with dimethylaniline in the presence of a dehydrating agent such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the dye. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The dye is then extracted, purified, and dried to obtain the final product. The process ensures high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Brilliant green cation undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.

    Substitution: The dye can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce leuco compounds .

Scientific Research Applications

Brilliant green cation has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which brilliant green cation exerts its effects involves its interaction with the cellular components of microorganisms. The dye binds to the negatively charged components of bacterial cells, such as lipopolysaccharides and peptidoglycans, disrupting their cell walls and membranes. This leads to the inhibition of bacterial growth and ultimately their death . Additionally, this compound can bind to DNA, interfering with cellular replication and transcription processes .

Comparison with Similar Compounds

    Malachite Green: Another triarylmethane dye with similar applications in dyeing and as an antiseptic.

    Gentian Violet: Used for similar purposes in microbiology and medicine, particularly for staining and as an antiseptic.

    Crystal Violet: Also a triarylmethane dye used in staining and as a disinfectant.

Uniqueness: Brilliant green cation is unique in its vibrant green color and its specific inhibitory action against Gram-positive microorganisms. Unlike some other dyes, it is less irritating to mucous membranes, making it suitable for use in topical applications .

Properties

CAS No.

18198-35-1

Molecular Formula

C27H33N2+

Molecular Weight

385.6 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium

InChI

InChI=1S/C27H33N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21H,5-8H2,1-4H3/q+1

InChI Key

HXCILVUBKWANLN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3

18198-35-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brilliant Green cation
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brilliant Green cation
Reactant of Route 3
Reactant of Route 3
Brilliant Green cation
Reactant of Route 4
Reactant of Route 4
Brilliant Green cation
Reactant of Route 5
Reactant of Route 5
Brilliant Green cation
Reactant of Route 6
Reactant of Route 6
Brilliant Green cation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.